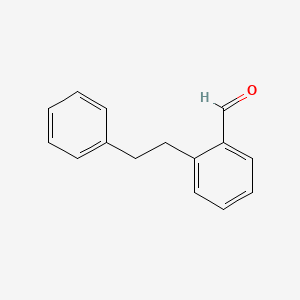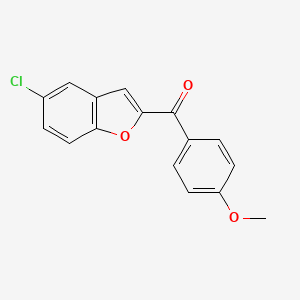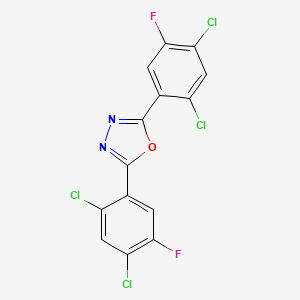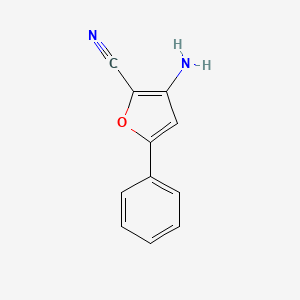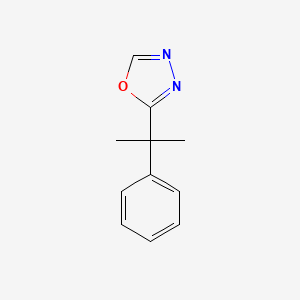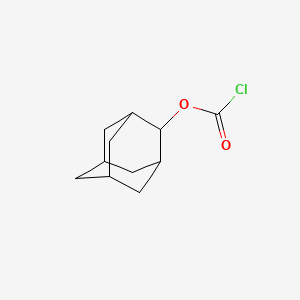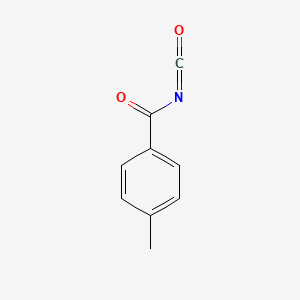
4-Methylbenzoyl isocyanate
概要
説明
4-Methylbenzyl isocyanate, also known as p-methylbenzyl isocyanate, is an organic building block containing an isocyanate group . It is a clear colorless to yellow liquid .
Synthesis Analysis
Isocyanates, including 4-Methylbenzyl isocyanate, are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Molecular Structure Analysis
The molecular formula of 4-Methylbenzyl isocyanate is C9H9NO . The structure contains an isocyanate group, which is characterized by the N=C=O group. This group contains two double bonds and exhibits strong chemical reactivity .Physical And Chemical Properties Analysis
4-Methylbenzyl isocyanate has a refractive index of n20/D 1.522 (lit.), a boiling point of 55 °C/0.5 mmHg (lit.), and a density of 1.052 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Characterization
- Synthesis of Thiourea Derivatives : 4-Methylbenzoyl isocyanate has been used in the efficient synthesis of thiourea derivatives. For instance, Saeed et al. (2010) utilized this compound for synthesizing 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, demonstrating its utility in creating structurally complex molecules (Saeed, Mumtaz, & Flörke, 2010).
Chemical Reactions and Interactions
- Reactions with Imidazoles : Mitsuhashi et al. (1983) reported the reaction of 4-methylimidazoles with methyl and aryl isocyanates, including this compound. This study highlights the specific reactivity of this compound with heterocyclic compounds (Mitsuhashi, Itho, Kawahara, & Tanaka, 1983).
Application in Polymer Research
- Polyurea Microstructure and Dynamics : In the field of polymer research, this compound is significant. Choi et al. (2012) explored the use of isocyanates, including this compound, in synthesizing polyureas and investigating their mechanical properties, crucial for applications like impact mitigation and ballistic protection (Choi, Fragiadakis, Roland, & Runt, 2012).
Biodegradation and Environmental Impact
- Anaerobic Degradation Studies : Lahme et al. (2012) conducted studies on the anaerobic degradation of 4-methylbenzoate, closely related to this compound. This research provides insights into the environmental impact and biodegradation pathways of similar compounds (Lahme, Eberlein, Jarling, Kube, Boll, Wilkes, Reinhardt, & Rabus, 2012).
Advanced Material Synthesis
- Creation of Optically Active Polymers : Maeda and Okamoto (1998) used aromatic isocyanates like this compound to synthesize optically active polymers, indicating its utility in creating materials with specific optical properties (Maeda & Okamoto, 1998).
作用機序
Target of Action
4-Methylbenzoyl isocyanate is an organic compound containing an isocyanate group
Mode of Action
The mode of action of this compound involves the reaction of the isocyanate group with active hydrogen atoms. This reaction can lead to the formation of various products depending on the reacting compound. For instance, it may be used in the synthesis of 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea and 1-(4-methoxybenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl} urea .
Pharmacokinetics
Its physical properties such as boiling point (55 °c/05 mmHg) and density (1052 g/mL at 25 °C) suggest that it is a volatile and relatively dense liquid . These properties could influence its absorption and distribution in the body, but further studies are needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by the presence of compounds with active hydrogen atoms. Moreover, its stability can be affected by temperature, as it is stored at 2-8°C .
Safety and Hazards
4-Methylbenzyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 4-Methylbenzyl isocyanate .
生化学分析
Biochemical Properties
4-Methylbenzoyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. It interacts with various enzymes, proteins, and other biomolecules. The compound can form covalent bonds with nucleophilic groups such as amines and alcohols, leading to the formation of urea and carbamate derivatives. These interactions can modify the activity of enzymes and proteins, affecting biochemical pathways and cellular functions .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress and apoptosis in certain cell types, leading to changes in cell viability and function. Additionally, this compound can modulate the expression of genes involved in inflammation and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. The compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and tissue damage in animal models. These findings highlight the importance of dosage considerations in the use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are crucial for understanding its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can localize to specific cellular compartments, affecting its activity and function. The distribution of the compound within tissues can also influence its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, or nucleus. This localization can affect the activity and function of this compound, influencing its interactions with cellular biomolecules and its overall biochemical effects .
特性
IUPAC Name |
4-methylbenzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXSSVGXIJYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462918 | |
| Record name | 4-METHYL-BENZOYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5843-46-9 | |
| Record name | 4-METHYL-BENZOYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



